6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid
Overview
Description
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid is a complex organic compound that features a pyrazole ring fused with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity . The reaction conditions are generally mild, avoiding the use of metals, acids, or bases .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the benzoic acid moiety.
2,3-dimethoxybenzoic acid: Contains the benzoic acid structure but without the pyrazole ring.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents on the pyrazole ring.
Uniqueness
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid is unique due to its combination of a pyrazole ring and a dimethoxybenzoic acid moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-2,3-dimethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-21-14-13-18(22(24(27)28)23(21)30-2)20-15-19(16-9-5-3-6-10-16)25-26(20)17-11-7-4-8-12-17/h3-14,20H,15H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNUBANTUCMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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